1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride, 2-methylphenylamine, and thieno[3,2-d]pyrimidine derivatives. The reaction conditions may involve:
Step 1: Nucleophilic substitution reaction between 4-chlorobenzyl chloride and 2-methylphenylamine in the presence of a base such as sodium hydroxide.
Step 2: Cyclization reaction to form the thienopyrimidine core, often using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Step 3: Final functionalization steps to introduce the desired substituents on the thienopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can modify the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), sulfuric acid (H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the thienopyrimidine core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H15ClN2O2S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c1-13-4-2-3-5-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-6-8-15(21)9-7-14/h2-11H,12H2,1H3 |
InChI Key |
QENMOHKPJWKHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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